molecular formula C14H15N3O4 B2429988 N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396747-69-5

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2429988
CAS RN: 1396747-69-5
M. Wt: 289.291
InChI Key: DCFRGZUTJPKBKH-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide, also known as HPPIO, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. HPPIO is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

  • Synthesis and Characterization:

    • Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding methodology, which can be applied to the synthesis of compounds like N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (Mamedov et al., 2016).
    • A study by Burkhard et al. (2011) presented a novel approach to synthesize 3-substituted isoxazoles, showcasing a mechanistically intriguing transformation that can be related to the synthesis of compounds like N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (Burkhard et al., 2011).
  • Biomedical Applications:

    • The study by Ryzhkova et al. (2020) explored the synthesis of a compound structurally similar to N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide, showing promise in biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
    • Bhalgat et al. (2011) synthesized isoxazole derivatives and evaluated their cytotoxic activity, demonstrating the potential of such compounds in therapeutic applications (Bhalgat et al., 2011).
  • Structural Analysis:

    • A study by Wang et al. (2016) on a structurally related N,N′-bis(substituted)oxamide compound provided insights into the supramolecular structure through classical O—H⋯O and N—H⋯O hydrogen bonds, which could be relevant for understanding the structural characteristics of N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide (Wang et al., 2016).

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-11(10-4-2-1-3-5-10)6-8-15-13(19)14(20)16-12-7-9-21-17-12/h1-5,7,9,11,18H,6,8H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFRGZUTJPKBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide

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